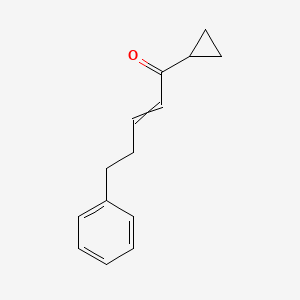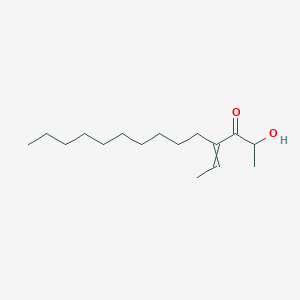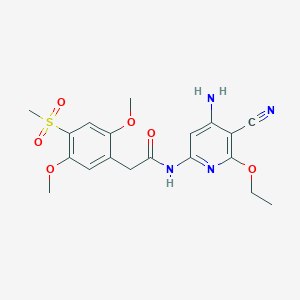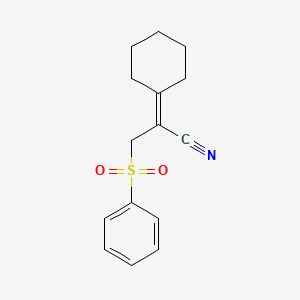![molecular formula C9H9N5O2 B12597957 N-Methyl-N'-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea CAS No. 879291-74-4](/img/structure/B12597957.png)
N-Methyl-N'-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N’-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is facilitated by the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) . Another method involves the condensation of 2-R1-6-R2-5-acetyl-4-aminopyrimidines with ethyl oxalate in the presence of sodium methoxide or sodium ethoxide (EtONa) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
N-Methyl-N’-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the amide carbonyl moiety.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid
Reduction: Sodium borohydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
N-Methyl-N’-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities.
Medicine: Potential use as a tyrosine kinase inhibitor and cyclin-dependent kinase inhibitor.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
作用机制
The mechanism of action of N-Methyl-N’-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit various biological activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: Known for their tyrosine kinase inhibitory activity.
Uniqueness
N-Methyl-N’-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea is unique due to its specific substitution pattern and its ability to inhibit both CDK4 and CDK6 . This dual inhibition makes it a promising candidate for the development of anticancer therapies.
属性
CAS 编号 |
879291-74-4 |
|---|---|
分子式 |
C9H9N5O2 |
分子量 |
219.20 g/mol |
IUPAC 名称 |
1-methyl-3-(5-oxo-8H-pyrido[2,3-d]pyrimidin-2-yl)urea |
InChI |
InChI=1S/C9H9N5O2/c1-10-9(16)14-8-12-4-5-6(15)2-3-11-7(5)13-8/h2-4H,1H3,(H3,10,11,12,13,14,15,16) |
InChI 键 |
RLTFAXDVWAOBCP-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)NC1=NC=C2C(=O)C=CNC2=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Hexadecyl-N-methyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12597886.png)
![3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597889.png)
![1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid](/img/structure/B12597896.png)

![4-{[(But-2-yn-1-yl)oxy]methyl}-1-(prop-1-ene-1-sulfonyl)piperidine](/img/structure/B12597905.png)

![4-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597915.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide](/img/structure/B12597919.png)




![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12597952.png)
![Phenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12597965.png)
